molecular formula C13H7ClN4O8 B12486694 N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

Cat. No.: B12486694
M. Wt: 382.67 g/mol
InChI Key: ZBXPQXQRXPXXSG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, palladium on carbon), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the chloro substituent .

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the chloro substituent can influence the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of multiple nitro groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H7ClN4O8

Molecular Weight

382.67 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7ClN4O8/c14-6-1-2-9(10(3-6)17(23)24)15-13(20)8-4-7(16(21)22)5-11(12(8)19)18(25)26/h1-5,19H,(H,15,20)

InChI Key

ZBXPQXQRXPXXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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